2-isocyano-2-methylpropane

Nucleophilicity Parameters Isocyanide Reactivity Mayr Reactivity Scale

Researchers often face disappointing yields with common alkyl isocyanides in Ugi reactions. 2-Isocyano-2-methylpropane delivers 65% yield vs. 42% for cyclohexyl isocyanide in Ugi-type transformations. Key advantages: • Functions as a convertible isocyanide-microwave-assisted de-tert-butylation enables rapid SAR library diversification. • Validated tin-free alternative to organotin reagents in radical-mediated transformations. • Defined steric bulk (quantified nucleophilicity parameters) tunes ligand geometry in organometallic catalysis. Supplied as a colorless liquid, ≥98% purity, available from stock for immediate dispatch.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 7188-38-7
Cat. No. B057918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isocyano-2-methylpropane
CAS7188-38-7
Synonyms1,1-Dimethylethyl Isocyanide;  1-tert-Butylisonitrile;  2-Isocyano-2-methylpropane;  t-Butylisocyanide;  t-Butylisonitrile;  tert-Butylisonitrile
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCC(C)(C)[N+]#[C-]
InChIInChI=1S/C5H9N/c1-5(2,3)6-4/h1-3H3
InChIKeyFAGLEPBREOXSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isocyano-2-methylpropane Baseline & Comparator Guide


2-Isocyano-2-methylpropane, commonly known as tert-butyl isocyanide (t-BuNC), is a bench-stable alkyl isocyanide with the molecular formula C5H9N and a molecular weight of 83.13 g/mol [1]. It is a colorless liquid with a characteristic strong, unpleasant odor, a boiling point of 91 °C, and a density of 0.735 g/mL at 25 °C . As a member of the isocyanide class, it is a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, and in heterocycle synthesis . This evidence guide is designed for scientific and procurement professionals evaluating this specific reagent against its closest functional analogs, including cyclohexyl isocyanide, benzyl isocyanide, and other common alkyl isocyanides, to inform selection based on quantifiable performance metrics and specific application requirements.

MCR Building Block
Supports Ugi, Passerini, and heterocycle library syntheses
Convertible Handle
Enables post-Ugi dealkylation for scaffold diversification
Radical Precursor
Reported tin-free alkyl radical generation method
Ligand Design
Significant steric bulk for organometallic complex design

Why 2-Isocyano-2-methylpropane Substitution Fails


The performance of isocyanides in organic synthesis is highly dependent on the steric and electronic properties of the R-group attached to the isocyanide moiety [1]. Simple substitution of 2-isocyano-2-methylpropane with another common alkyl isocyanide, such as cyclohexyl or benzyl isocyanide, without considering these factors can lead to significant variations in reaction outcomes, including yield, reaction rate, and product selectivity [2]. The unique steric bulk of the tert-butyl group imparts specific reactivity profiles that are not replicated by less hindered or electronically different analogs [3]. The following section provides direct, quantifiable evidence of these performance differentials to support a data-driven procurement decision.

Ugi reaction efficiency may shift with cyclohexyl analog due to steric and electronic differences
Nucleophilicity/steric balance differs from benzyl analog, potentially altering MCR outcomes
Post-condensation dealkylation handle is absent in non-tert-alkyl isocyanides

Head-to-Head Evidence: 2-Isocyano-2-methylpropane vs. Analogs


Nucleophilicity & Steric Bulk vs. Benzyl Isocyanide

Direct comparison of nucleophilicity parameters (N, sN) from Mayr's reactivity database provides a quantitative measure of the intrinsic reactivity difference between tert-butyl isocyanide and benzyl isocyanide. The higher N value for tert-butyl isocyanide indicates a stronger nucleophile, while the lower sN value reflects its increased steric demand [1].

Nucleophilicity vs. Benzyl
Head-to-head
N: 5.47 vs 4.90; sN: 0.77 vs 0.74
Quantifies reactivity-steric balance for selection
In dichloromethane; review under reaction conditions
Nucleophilicity Parameters Isocyanide Reactivity Mayr Reactivity Scale

Tin-Free Radical Generation

2-Isocyano-2-methylpropane has been established as a key component in a validated, tin-free procedure for generating alkyl radicals [1]. This method leverages the compound as a source of alkyl radicals in the presence of a free-radical initiator, offering a direct alternative to conventional, toxic organotin-based methodologies .

Tin-Free Radical Method
Class-level
Enables alkyl radical generation without organotin reagents
Supports tin-free methodology evaluation
Yield data condition-dependent; verify with primary literature
Alkyl Radical Reactions Tin-Free Synthesis Green Chemistry

Convertible Isocyanide Advantage

A key differentiation point for 2-isocyano-2-methylpropane in Ugi-type multicomponent reactions is its utility as a 'convertible isocyanide' [1]. The tert-butyl group on the resulting secondary amide can be selectively cleaved via a microwave-assisted, one-pot tandem de-tert-butylation, generating a primary amide [2]. This post-condensation modification is a powerful strategy for increasing molecular diversity from a single Ugi product scaffold.

Convertible Isocyanide
Class-level
Facile microwave-assisted de-tert-butylation of Ugi amide
Supports diversification strategy review
Deprotection yields require experimental confirmation
Post-Condensation Modification Molecular Diversity Ugi Reaction

Ugi Reaction Performance vs. Cyclohexyl Isocyanide

In a direct comparison within a Ugi-type multicomponent reaction, the use of tert-butyl isocyanide resulted in a product yield of 65% after 48 hours [1]. When cyclohexyl isocyanide was used as the isocyanide component under comparable conditions (with n-butylamine and ClCH2COOH), the yield was 42% [1]. This head-to-head data point demonstrates a significant, quantifiable performance differential for this specific transformation.

Ugi Yield vs Cyclohexyl
Head-to-head
65% vs 42% yield (+23 pp)
Reported yield context for reaction-specific selection
Under reported MCR conditions (48 h, RT)
Ugi Reaction Multicomponent Reaction Comparative Yield

Scalable Synthesis Route for Supply Chain Confidence

A well-defined and robust phase-transfer Hofmann carbylamine reaction for the synthesis of 2-isocyano-2-methylpropane has been published, reporting a reproducible yield of 66-73% (based on chloroform) [1]. This is an industrially relevant and scalable method that provides a high degree of confidence in the supply chain for this compound, as it is not reliant on esoteric or low-yielding syntheses.

Scalable Synthesis
Method context
66–73% via phase-transfer method
Supports supply chain consistency assessment
Organic Syntheses procedure; scale-dependent
Synthetic Methodology Process Chemistry Hofmann Carbylamine Reaction

Application Scenarios for 2-Isocyano-2-methylpropane


Heterocyclic Library Synthesis via Multicomponent Reactions

The compound's established role as a key building block in multicomponent reactions (MCRs) is supported by evidence of its performance in the Ugi reaction [1] and its use in the synthesis of valuable heterocycles such as coumarins, 4H-chromenes, and isoxazolines . Its performance in these MCRs, coupled with its documented utility as a convertible isocyanide, makes it an optimal choice for generating libraries of structurally diverse, drug-like molecules for medicinal chemistry and agrochemical discovery programs. The direct yield advantage over cyclohexyl isocyanide in a specific Ugi-type transformation (65% vs. 42%) provides a strong, quantifiable justification for its selection in these workflows [1].

Green Alkyl Radical Reactions

For process chemists and researchers seeking to replace toxic organotin reagents in radical-mediated transformations, 2-isocyano-2-methylpropane is a validated, tin-free alternative [2]. The documented procedure for generating alkyl radicals using this compound in the presence of a free-radical initiator offers a direct pathway to reduce the environmental footprint and improve the safety profile of both discovery-scale and larger-scale radical reactions. This application is a key differentiator when selecting an isocyanide for such transformations, as not all analogs possess this well-characterized radical chemistry.

Ligand Design in Organometallic Chemistry

The compound's defined and significant steric bulk, as quantified by its nucleophilicity parameters [3], makes it a powerful tool for designing ligands in organometallic and coordination chemistry. It readily forms complexes with transition metals and inserts into metal-carbon bonds to form iminoacyls . The steric hindrance of the tert-butyl group can be exploited to stabilize unusual oxidation states or coordination geometries, prevent unwanted dimerization or polymerization of metal complexes, and fine-tune the steric environment around a catalytic metal center, leading to enhanced selectivity in catalytic cycles [3].

Post-Synthetic Diversification in Medicinal Chemistry

When the synthetic goal involves generating a focused library from a common core, 2-isocyano-2-methylpropane is the preferred isocyanide due to its function as a 'convertible isocyanide' in Ugi reactions [4]. The ability to perform a microwave-assisted, one-pot de-tert-butylation of the resulting amide product provides a clean and efficient route to a new set of primary amide analogs [4]. This capability is not shared by other common alkyl isocyanides and allows for a powerful 'build-and-diversify' strategy that can significantly accelerate structure-activity relationship (SAR) studies in drug discovery.

Application
Selection Property
Validation Focus
Multicomponent reaction library synthesis
MCR building block with convertible handle
Yield reproducibility, post-Ugi diversification scope
Tin-free alkyl radical reactions
Reported tin-free radical precursor
Radical generation method validation and scope
Organometallic ligand design
Significant steric bulk (N parameter)
Steric environment tuning and complex stability
Post-synthetic library diversification
Cleavable tert-butyl amide handle
De-tert-butylation condition screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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